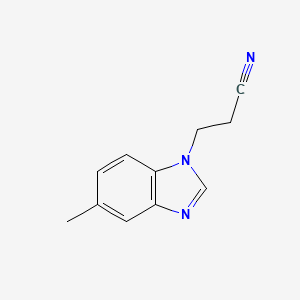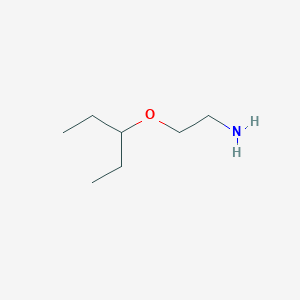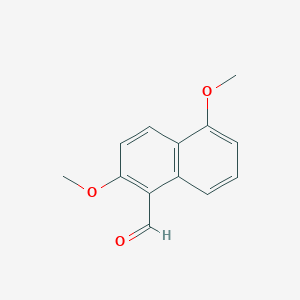
1-Azido-2-chloro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-chloro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, chloro, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-azido-2-chloro-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Azido-2-chloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include sodium azide, sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Azido-2-chloro-3-(trifluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Bioconjugation: The azido group can be used in bioconjugation reactions to attach biomolecules to various surfaces or other molecules, facilitating the study of biological processes.
Mécanisme D'action
The mechanism of action of 1-azido-2-chloro-3-(trifluoromethyl)benzene depends on the specific application and the target molecule. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Azido-2-chloro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-4-chlorobenzene: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Azido-2-chloro-4-(trifluoromethyl)benzene: This compound has the azido and trifluoromethyl groups in different positions, leading to variations in reactivity and applications.
1-Azido-3-(trifluoromethyl)benzene:
The uniqueness of this compound lies in the combination of the azido, chloro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H3ClF3N3 |
|---|---|
Poids moléculaire |
221.57 g/mol |
Nom IUPAC |
1-azido-2-chloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-4(7(9,10)11)2-1-3-5(6)13-14-12/h1-3H |
Clé InChI |
IYKZDVVPCDLRQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N=[N+]=[N-])Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)








